3'-Hydroxycannabidiol is a significant derivative of cannabidiol, which is a non-psychoactive compound found in cannabis. This compound is part of the broader class of cannabinoids, which are known for their therapeutic properties. The presence of the hydroxyl group at the 3' position distinguishes it from other cannabinoids, potentially altering its biological activity and pharmacological profile.
3'-Hydroxycannabidiol can be derived from cannabidiol through various synthetic pathways. Cannabidiol itself is obtained from the Cannabis sativa plant, where it exists alongside other cannabinoids such as tetrahydrocannabinol and cannabigerol.
3'-Hydroxycannabidiol falls under the classification of phytocannabinoids, a group of naturally occurring compounds in cannabis that interact with the endocannabinoid system in humans and other mammals. It is categorized as a non-psychoactive cannabinoid, similar to its parent compound, cannabidiol.
The synthesis of 3'-Hydroxycannabidiol can be achieved through several methods, primarily involving chemical modifications of cannabidiol.
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and selectivity for the desired product. Catalysts such as boron trifluoride or zinc bromide are often employed to facilitate specific reactions within the synthetic pathway .
The molecular structure of 3'-Hydroxycannabidiol features a hydroxyl group (-OH) attached to the third carbon atom of the cannabidiol backbone. This structural modification can influence its interaction with cannabinoid receptors.
The presence of the hydroxyl group at the 3' position is crucial for its biological activity, potentially enhancing solubility and reactivity compared to other cannabinoid derivatives.
3'-Hydroxycannabidiol can participate in various chemical reactions typical for hydroxyl-containing compounds:
These reactions often require specific conditions such as acidic or basic environments and may involve catalysts to promote reaction rates and yields.
The mechanism of action for 3'-Hydroxycannabidiol primarily involves its interaction with cannabinoid receptors in the endocannabinoid system:
Research indicates that modifications at specific positions on the cannabinoid structure can significantly alter receptor affinity and efficacy, suggesting that 3'-Hydroxycannabidiol could exhibit unique pharmacological properties compared to its parent compound.
3'-Hydroxycannabidiol has potential applications in various fields:
3''-Hydroxycannabidiol (3''-OH-CBD) is a monohydroxylated metabolite derived from cannabidiol (CBD), a major non-psychoactive phytocannabinoid from Cannabis sativa. Its chemical structure features a hydroxyl group (-OH) attached to the terminal methyl group of CBD’s pentyl side chain (position C-3'') [4] [9]. This modification alters the molecule’s polarity and reactivity compared to its parent compound. The systematic IUPAC name is (1'R,2'R)-5'-methyl-4-(3-hydroxypentyl)-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydrobiphenyl-2,6-diol, with a molecular formula of C₂₁H₃₀O₃ and a molecular weight of 330.47 g/mol [9]. Unlike CBD, which exhibits significant conformational flexibility due to rotation around the pentyl chain, 3''-OH-CBD’s hydroxyl group imposes steric constraints that influence its receptor-binding affinity and metabolic stability.
Table 1: Key Chemical Properties of 3''-Hydroxycannabidiol vs. Cannabidiol
Property | 3''-Hydroxycannabidiol | Cannabidiol (CBD) |
---|---|---|
Molecular Formula | C₂₁H₃₀O₃ | C₂₁H₃₀O₂ |
Molecular Weight (g/mol) | 330.47 | 314.47 |
Hydroxyl Group Position | C-3'' of pentyl chain | None |
Calculated LogP* | ~4.0 (estimated) | 5.8 |
Water Solubility | Higher than CBD | Low (≤0.1 mg/mL) |
LogP: Partition coefficient (octanol/water), indicating lipophilicity. Estimated via computational modeling. [4] [9]
The discovery of 3''-OH-CBD emerged from broader investigations into CBD metabolism initiated in the 1970s–1980s. Early in vivo studies in humans, rodents, and primates identified side-chain hydroxylation as a primary metabolic pathway for CBD, mediated predominantly by hepatic cytochrome P450 (CYP) enzymes [9]. While initial research focused on 7-hydroxy-CBD (hydroxylation on the terpene ring) as the major oxidative metabolite, advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) later detected minor hydroxylated derivatives, including 3''-OH-CBD, in plasma and fecal samples [7] [9]. Its identification was confirmed using synthetic reference standards and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from other positional isomers like 4''-OH-CBD or 5''-OH-CBD [9]. Despite its characterization, 3''-OH-CBD remains less studied than primary metabolites like 7-hydroxy-CBD or CBD-7-oic acid, partly due to its lower abundance in vivo.
3''-OH-CBD interacts indirectly with the endocannabinoid system (ECS), a lipid-signaling network comprising cannabinoid receptors (CB1/CB2), endogenous ligands (e.g., anandamide, 2-AG), and metabolic enzymes [2] [8]. Unlike CBD, which modulates CB1 allosterically and activates TRPV1/5-HT1A receptors, 3''-OH-CBD exhibits distinct receptor affinities due to its polar side chain. Preliminary evidence suggests it may influence retrograde endocannabinoid signaling by altering the mobility of anandamide or 2-AG, though its binding constants remain unquantified [5] [8]. In phytocannabinoid biosynthesis, 3''-OH-CBD is not a natural plant product but arises solely via post-ingestion biotransformation of CBD in mammals [9]. This positions it as an "endocannabinoid-like" modulator rather than a direct phytocannabinoid constituent. Its structural similarity to endogenous fatty acid ethanolamides (e.g., anandamide) may facilitate interactions with expanded ECS receptors like GPR55 or PPARγ [5] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5